molecular formula C8H15N5OS B6629067 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol

3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol

Cat. No. B6629067
M. Wt: 229.31 g/mol
InChI Key: ISMMHUORICGYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol, also known as DMSTB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSTB is a derivative of 2-mercaptobenzothiazole, which is a common building block for many organic compounds.

Mechanism of Action

The mechanism of action of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has not been fully elucidated. However, it is believed that 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol acts as a nucleophile and can form covalent bonds with various biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has been investigated for its potential as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol in lab experiments is its ease of synthesis. 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol can be synthesized in a few steps from readily available starting materials. In addition, 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has shown promising results in various experiments, which makes it a potential candidate for further investigation. However, one of the limitations of using 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol. One potential direction is the investigation of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol and its efficacy in vivo. Another potential direction is the investigation of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol as a potential antimicrobial agent. 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Finally, 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol can be used as a building block for the synthesis of various organic materials, and further studies are needed to investigate its potential applications in materials science.

Synthesis Methods

The synthesis of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol involves the reaction of 2-mercaptobenzothiazole with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain pure 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol.

Scientific Research Applications

3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has been extensively studied for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has been used as a ligand in the synthesis of metal complexes that have shown promising catalytic activity in various reactions. 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has also been used as a building block for the synthesis of organic materials such as polymers and dendrimers. In medicinal chemistry, 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has been investigated for its potential as an anticancer agent.

properties

IUPAC Name

3-[(4,6-diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5OS/c1-4(14)5(2)15-3-6-11-7(9)13-8(10)12-6/h4-5,14H,3H2,1-2H3,(H4,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMHUORICGYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)SCC1=NC(=NC(=N1)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.